

Common experimental artifacts when using creatine phosphate dipotassium salt.

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Compound of Interest		
	Sarcosine, N-	
Compound Name:	(phosphonoamidino)-, dipotassium	
	salt	
Cat. No.:	B102907	Get Quote

Technical Support Center: Creatine Phosphate Dipotassium Salt

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of creatine phosphate dipotassium salt in experimental settings. Below are frequently asked questions, troubleshooting advice for common artifacts, and key technical data to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is creatine phosphate dipotassium salt and what is its primary role in experiments?

A1: Creatine phosphate dipotassium salt is a high-energy phosphate compound used extensively in biochemical and cell-based assays.[1] Its primary function is to serve as a rapidly available source of high-energy phosphate to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP), a reaction catalyzed by the enzyme creatine kinase (CK).[2][3] This makes it a critical component of ATP regeneration systems, which are essential for maintaining energy levels in demanding in vitro processes like cell-free protein synthesis.[4][5]

Q2: How should I prepare and store stock solutions of creatine phosphate dipotassium salt?

Troubleshooting & Optimization





A2: Due to its limited stability in aqueous solutions, it is crucial to prepare fresh solutions for each experiment whenever possible.[6] If a stock solution must be prepared, it should be reconstituted in high-purity water, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and frozen at -20°C or -80°C.[7] Under these conditions, stock solutions are generally stable for up to three months at -20°C.

Q3: What are the main degradation products of creatine phosphate?

A3: The primary degradation product of creatine phosphate in solution is creatinine, which is formed through an irreversible, intramolecular cyclization.[8][9] This degradation is accelerated by lower pH (acidic conditions) and higher temperatures.[9] Another potential impurity in solid creatine phosphate is inorganic phosphate.

Q4: Is there a difference between the dipotassium and disodium salts of creatine phosphate?

A4: Yes, the primary difference for experimental purposes is their solubility. The disodium salt has a significantly higher solubility in water (150 mg/mL) compared to the dipotassium salt (5 mg/mL). This can be a critical factor when high concentrations are required for an assay. Additionally, the choice of salt is important if your experimental system is sensitive to high concentrations of either potassium or sodium ions.[10]

Troubleshooting Experimental Artifacts

Q1: My assay shows lower-than-expected activity over time. What could be the cause?

A1: This is a common artifact caused by the degradation of creatine phosphate in your reaction buffer. Creatine phosphate is not stable in aqueous solutions, and its rate of hydrolysis to inactive creatinine increases at lower pH and higher temperatures.[9]

Solution:

- Prepare Fresh: Always prepare your creatine phosphate solution immediately before use.
 Avoid using solutions that have been stored for extended periods, even if refrigerated.[6]
- pH Control: Ensure your experimental buffer is at a neutral or slightly alkaline pH (pH 7.0 or higher). Degradation is significantly faster in acidic conditions.[9][11] For instance, at

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25°C, creatine degradation is only 4% at pH 5.5 after three days, but it increases to 21% at pH 3.5.[9]

• Temperature Management: Keep all solutions and reaction mixtures on ice as much as possible to minimize thermal degradation.

Q2: I'm having difficulty dissolving the creatine phosphate dipotassium salt to my desired concentration.

A2: The dipotassium salt of creatine phosphate has limited solubility in water (approx. 5 mg/mL). Attempting to create highly concentrated stock solutions can be challenging.

Solution:

- Check Solubility Limits: First, confirm that your target concentration does not exceed the solubility limit (see table below).
- Gentle Warming: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] However, be mindful that elevated temperatures can accelerate degradation.[9]
- Use an Alternative Salt: If high concentrations are essential, consider using creatine phosphate disodium salt, which has a much higher aqueous solubility (150 mg/mL).[6]
- pH Adjustment: Neutralizing the pH of the solution may also help improve solubility.

Q3: I am seeing unexpectedly high background signal in my creatine kinase (CK) assay.

A3: High background in a CK assay can stem from several sources, including interfering enzymes from your sample or contamination of the creatine phosphate reagent.

Solution:

Inhibit Adenylate Kinase (AK): Biological samples, particularly those with hemolysis, can contain adenylate kinase, which also produces ATP and interferes with the CK measurement.[3][12] Including AK inhibitors like diadenosine pentaphosphate (10 μmol/L) and adenosine monophosphate (AMP, 5 mmol/L) in your assay buffer can suppress this activity.[12]



- Check for Inorganic Phosphate: Your creatine phosphate reagent may be contaminated with inorganic phosphate (Pi). This can affect assays where Pi is a measured byproduct or where the ATP/ADP ratio is critical. Use a high-purity grade of creatine phosphate (typically ≤0.5% inorganic phosphate).
- Sample Quality: Avoid using hemolyzed samples, as red blood cells release enzymes and other components (like ADP and glucose-6-phosphate) that can artificially inflate CK activity readings.[3]

Q4: My results are inconsistent across different experimental days.

A4: Poor reproducibility is often linked to the instability of creatine phosphate and variations in solution preparation.

Solution:

- Standardize Preparation: Implement a strict, standardized protocol for preparing the creatine phosphate solution for every experiment. This includes using the same buffer, pH, and temperature.
- Use Aliquots: If you must use a frozen stock solution, ensure it is properly aliquoted to prevent multiple freeze-thaw cycles, which can degrade the compound.
- Quality Control: Periodically verify the concentration and purity of your creatine phosphate stock, especially if it has been stored for an extended period. A stability-indicating HPLC method can be used for this purpose.[13]

Quantitative Data Presentation

The properties of creatine phosphate salts can vary. The tables below summarize key quantitative data for the dipotassium and related salts.

Table 1: Solubility of Creatine Phosphate Salts



Compound	Solvent	Solubility	Molar Equivalent
Creatine Phosphate Dipotassium Salt	Water	5 mg/mL	~17.4 mM
Creatine Phosphate Disodium Salt	Water	150 mg/mL[6]	~588 mM
Creatine Monohydrate	Water (20°C)	14 g/L[9][14]	~94 mM

Table 2: Stability of Creatine in Aqueous Solution

рН	Temperature	Storage Duration	Degradation (%)
7.5	25°C	3 days	~0%[9]
5.5	25°C	3 days	4%[9][15]
4.5	25°C	3 days	12%[9][15]
3.5	25°C	3 days	21%[9][15]

Table 3: Recommended Storage Conditions for Stock Solutions

Storage Temperature	Duration	Expected Stability
-20°C	Up to 3 months	Stable
-20°C	1 month (in solvent)	Stable[1][7]
-80°C	1 year (in solvent)	Stable[7]
-80°C	Up to 6 months	Stable[1]

Experimental Protocols & Visualizations Protocol 1: ATP Regeneration System for In Vitro Assays

This protocol describes the preparation of a standard ATP regeneration system used in applications like cell-free protein synthesis.



Materials:

- Creatine Phosphate Dipotassium Salt (high purity, ≥98%)
- Creatine Kinase (CK) from rabbit muscle
- Adenosine Diphosphate (ADP)
- Assay Buffer (e.g., HEPES or Tris-based, pH 7.4)
- Magnesium Chloride (MgCl₂)

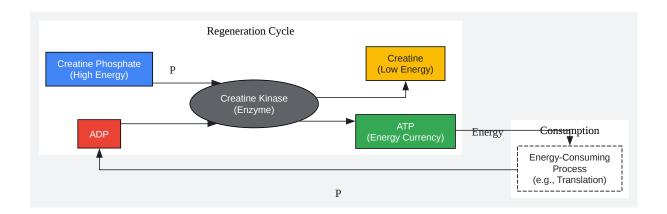
Methodology:

- Prepare a 10x Energy Mix:
 - On the day of the experiment, prepare a 10x concentrated energy mix in your assay buffer.
 - Combine Creatine Phosphate (final concentration in 1x mix: 15-40 mM), ADP (final concentration in 1x mix: 1-2 mM), and MgCl₂ (final concentration in 1x mix: 2-5 mM). For example, to make 1 mL of a 10x mix for a final concentration of 20 mM Creatine Phosphate, you would need a 200 mM concentration in the 10x mix.
 - Gently vortex to dissolve and keep on ice. Note: Due to solubility limits, achieving high concentrations with the dipotassium salt may require warming or using the disodium salt.
- Prepare Creatine Kinase Solution:
 - Prepare a stock solution of Creatine Kinase (e.g., 1-2 mg/mL) in a suitable buffer.
 - Keep the enzyme solution on ice at all times.
- Assemble the Final Reaction:
 - In your reaction tube, combine your experimental components (e.g., cell lysate, DNA/RNA template, etc.).
 - Add the 10x Energy Mix to a final 1x concentration.



- Add Creatine Kinase to a final concentration of 10-20 μg/mL.
- Add assay buffer to reach the final reaction volume.
- Incubation:
 - Incubate the reaction at the desired temperature (e.g., 30°C or 37°C) for the specified duration. The ATP regeneration system will maintain ATP levels throughout the incubation.

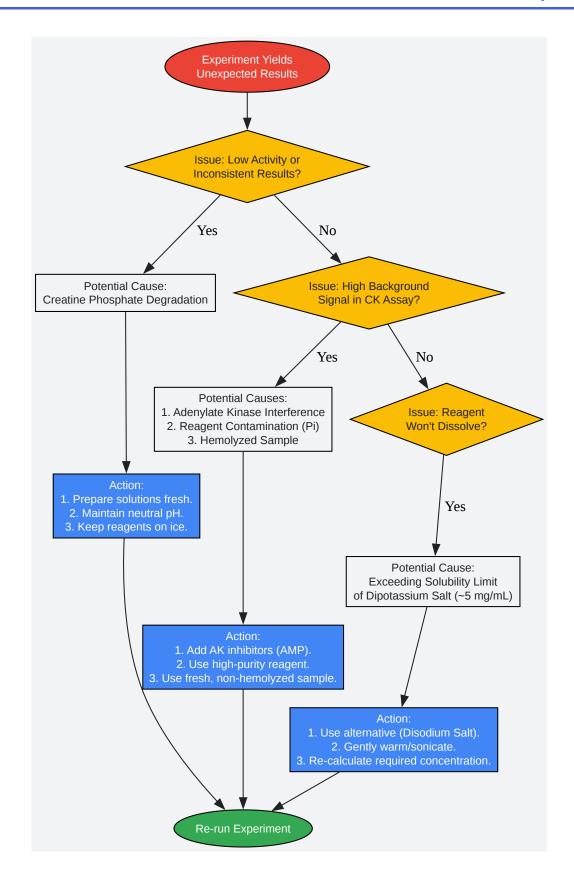
Diagrams



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Caption: ATP Regeneration via the Creatine Kinase System.





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Caption: Troubleshooting Workflow for Common Artifacts.



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